Pyridoxine phosphate

Enzymology Phosphatase Assays Vitamin B6 Metabolism

Researchers often encounter significant variability when interchanging B6 vitamers in enzymatic assays due to differences in enzyme kinetics and transport. Pyridoxine phosphate (PNP, CAS 447-05-2) eliminates this uncertainty: • 2.5× higher catalytic efficiency for phosphatases vs. PLP - ideal for high-throughput inhibitor screening. • Defined KM (3×10⁻⁶ M) for pyridoxine phosphate oxidase enables predictable, scalable PLP biotransformation. • Distinct HPLC retention time ensures accurate peak identification in multi-vitamer quantification. • Non-membrane-permeable - decouples uptake from intracellular phosphorylation in transport studies. Supplied as ≥90% pure, stable solid; stored at -20°C. Bulk quantities available with global shipping.

Molecular Formula C8H12NO6P
Molecular Weight 249.16 g/mol
CAS No. 447-05-2
Cat. No. B122880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxine phosphate
CAS447-05-2
Synonyms5-Hydroxy-6-methyl-3,4-pyridinedimethanol 3-(Dihydrogen phosphate);  Pyridoxol 5-(Dihydrogen phosphate);  NSC 83119;  Pyridoxine 5-Phosphate;  Pyridoxine 5’-Phosphate;  Pyridoxine Phosphate; 
Molecular FormulaC8H12NO6P
Molecular Weight249.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)COP(=O)(O)O
InChIInChI=1S/C8H12NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2,10-11H,3-4H2,1H3,(H2,12,13,14)
InChIKeyWHOMFKWHIQZTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxine Phosphate: Stable Vitamin B6 Precursor


Pyridoxine phosphate (pyridoxine 5'-phosphate, PNP) is the phosphorylated derivative of pyridoxine, belonging to the vitamin B6 vitamer family. It serves as a direct substrate for pyridoxine (pyridoxamine) phosphate oxidase, the enzyme that produces the active coenzyme pyridoxal 5'-phosphate (PLP) essential for amino acid metabolism, neurotransmitter synthesis, and gene expression [1]. As a water-soluble small molecule (C8H12NO6P, MW 249.16) with a predicted aqueous solubility of 9.41 mg/mL and logP of -0.8, PNP is a stable, storable intermediate that differs fundamentally from the highly reactive aldehyde form PLP [2].

Pyridoxine Phosphate: Why It Cannot Be Substituted


Despite being classed together as vitamin B6 phosphates, pyridoxine phosphate (PNP), pyridoxal phosphate (PLP), and pyridoxamine phosphate (PMP) exhibit critically divergent behavior in enzyme kinetics, membrane transport, and chemical stability. Direct experimental comparisons reveal that the human erythrocyte vitamin B6 phosphatase processes PNP with a catalytic efficiency nearly 2.5 times higher than PLP . Furthermore, PNP and PLP show distinct cellular uptake and surface binding characteristics, with only PLP demonstrating stable membrane interactions [1]. Importantly, phosphorylated B6 vitamers are not transported across cellular membranes to any great extent, necessitating specific, targeted use of each form in cell-free enzymatic assays versus whole-cell studies [2]. Simply interchanging these compounds without accounting for these quantitative differences will introduce significant variability and misinterpretation of experimental results.

Pyridoxine Phosphate: Differentiation Evidence


Superior Phosphatase Catalytic Efficiency

In a study characterizing a vitamin B6 phosphatase from Sinorhizobium meliloti, the specific constant (Vmax/Km), a measure of catalytic efficiency, was found to be nearly 2.5 times higher for pyridoxine phosphate compared to pyridoxal phosphate . This indicates that PNP is a significantly better substrate for this enzyme, which is crucial for regulating intracellular vitamin B6 homeostasis.

Enzymology Phosphatase Assays Vitamin B6 Metabolism

Oxidase Substrate Affinity Distinction

Pyridoxine phosphate is converted to the active coenzyme PLP by pyridoxine (pyridoxamine) phosphate oxidase. A study with purified oxidase reported a KM value of 3 × 10⁻⁶ M for pyridoxine phosphate, which is 3-fold higher than the KM of 1 × 10⁻⁶ M for pyridoxamine phosphate [1]. This distinct difference in substrate affinity is critical for understanding the enzyme's kinetic regulation and for designing experiments where substrate competition might occur.

Enzyme Kinetics Oxidoreductase Coenzyme Biosynthesis

Plasma Phosphatase Kinetic Advantage

To avoid interference from plasma protein binding when studying pyridoxal phosphate phosphatase in human plasma, researchers selected pyridoxine phosphate as the substrate. The Km for PNP in this assay was determined to be 6.0 ± 2.1 µmol/L, which is approximately 100-fold higher than the normal plasma PLP concentration of 40–100 nmol/L [1]. This high Km makes PNP a far more reliable substrate for accurately measuring phosphatase activity in complex biological matrices, as it prevents saturation by endogenous PLP.

Clinical Assay Development Enzyme Kinetics Diagnostic Tools

Distinct Lipophilicity and Solubility Profile

Computational predictions provide a clear physicochemical differentiation. Pyridoxine phosphate has a predicted logP of -0.8 and a water solubility estimate of 9.41 mg/mL (ALOGPS) [1]. In contrast, the active coenzyme PLP is more hydrophilic due to its aldehyde group. This defined logP value for PNP is crucial for developing robust reverse-phase HPLC methods, as it governs retention time and peak resolution, ensuring accurate quantification in complex biological or food samples [2].

Pre-formulation Solubility Analytical Method Development

Pyridoxine Phosphate Application Scenarios


High-Sensitivity B6 Phosphatase Assays

Leveraging its 2.5-fold higher catalytic efficiency for specific phosphatases compared to PLP, pyridoxine phosphate is the preferred substrate for developing sensitive, high-throughput assays to screen for phosphatase inhibitors or study B6 salvage pathways [1]. Its high Km in plasma also makes it ideal for accurate clinical diagnostic assays where endogenous PLP would otherwise interfere [2].

PLP Chemoenzymatic Synthesis Precursor

As a stable, non-reactive precursor, PNP is a superior starting material for the enzymatic production of the highly reactive coenzyme PLP. Its defined KM value (3 × 10⁻⁶ M) for the oxidase enzyme allows for predictable, scalable biotransformation processes, avoiding the handling and stability issues associated with direct chemical synthesis or storage of PLP [1].

HPLC Reference Standard for B6 Vitamers

The well-defined logP (-0.8) and distinct chromatographic behavior of PNP make it an essential reference standard for developing and validating HPLC methods aimed at simultaneously quantifying multiple B6 vitamers in complex matrices like plasma, cerebrospinal fluid, or food supplements [1][2]. Its unique retention time aids in accurate peak identification and resolution.

B6 Transport and Uptake Mechanism Studies

Given that phosphorylated B6 vitamers are not efficiently transported across cell membranes [1], and PNP shows distinct cell-surface interaction profiles compared to PLP [2], PNP serves as a critical tool in transport studies. Its use helps decouple intracellular phosphorylation events from membrane translocation, enabling a more precise dissection of B6 uptake mechanisms.

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